ethyl 4-(5-{(Z)-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-furyl)benzoate
Description
Ethyl 4-(5-{(Z)-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-furyl)benzoate is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazol-6(5H)-one core fused with a (Z)-configured benzylidene group substituted at the 2-position with a methoxyphenyl moiety. The structure is further modified by a 2-furyl group linked to a benzoate ester.
Properties
Molecular Formula |
C25H19N3O5S |
|---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
ethyl 4-[5-[(Z)-[2-(2-methoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C25H19N3O5S/c1-3-32-24(30)16-10-8-15(9-11-16)19-13-12-17(33-19)14-21-23(29)28-25(34-21)26-22(27-28)18-6-4-5-7-20(18)31-2/h4-14H,3H2,1-2H3/b21-14- |
InChI Key |
AHUSNOWLMZNYGZ-STZFKDTASA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=CC=C5OC)S3 |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N4C(=NC(=N4)C5=CC=CC=C5OC)S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(5-{(Z)-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-furyl)benzoate typically involves multiple steps. One common method starts with the preparation of the thiazolotriazole core, which is achieved through the cyclization of appropriate thiosemicarbazide and hydrazine derivatives. The methoxyphenyl group is then introduced via a nucleophilic substitution reaction. The final step involves esterification with ethyl benzoate under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(5-{(Z)-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-furyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often carried out in polar aprotic solvents
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 4-(5-{(Z)-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-furyl)benzoate has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of ethyl 4-(5-{(Z)-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-furyl)benzoate involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular DNA or proteins can lead to cytotoxic effects, making it a potential anticancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of ethyl 4-(5-{(Z)-[...]}-2-furyl)benzoate are compared below with analogs sharing the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one scaffold. Key variations include substituent groups, stereochemistry, and bioactivity.
Structural Analogues
Table 1: Structural and Physical Properties of Thiazolo-Triazole Derivatives
Key Observations:
- Substituent Effects on Solubility: The benzoate ester in the target compound likely enhances lipophilicity compared to simpler furan or acetamide derivatives (e.g., 2j , 2h ) .
- Stereochemical Consistency: All analogs retain the (Z)-configuration at the benzylidene group, critical for maintaining planar geometry and π-π stacking interactions in biological targets .
- Thermal Stability: Higher melting points (e.g., >250°C for 2k in ) correlate with rigid aromatic systems and hydrogen-bonding capacity .
Table 2: Bioactivity of Thiazolo-Triazole Derivatives
Key Observations:
- Arylidene Substituents: Compounds with arylidene groups (e.g., 269a–e ) exhibit superior anticancer activity compared to aliphatic or ester-linked derivatives, likely due to improved binding to kinase domains or DNA intercalation .
- Heterocyclic Variations: The furan group in 2j and thiophene in 2k may modulate electronic properties, influencing redox activity or metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
